

# Application Notes and Protocols for Dehydration of Alcohols Using p-Toluenesulfonic Anhydride

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## Compound of Interest

Compound Name: *p*-Toluenesulfonic anhydride

Cat. No.: B1293672

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## Introduction

The dehydration of alcohols to form alkenes is a fundamental transformation in organic synthesis, crucial for the construction of carbon-carbon double bonds in various molecular frameworks, including active pharmaceutical ingredients. While classic methods often employ strong mineral acids, these conditions can be harsh and lead to side reactions, such as carbocation rearrangements and charring. A milder and more controlled alternative involves the use of **p-toluenesulfonic anhydride** (Ts<sub>2</sub>O). This method proceeds via a two-step sequence within a single pot: the in-situ conversion of the alcohol to a tosylate, followed by base-promoted elimination to yield the corresponding alkene. This application note provides a detailed overview of this methodology, including reaction mechanisms, experimental protocols, and quantitative data for various alcohol substrates.

The reaction begins with the alcohol attacking the electrophilic sulfur atom of **p-toluenesulfonic anhydride**, forming an intermediate tosylate ester. This transformation converts the poor hydroxyl leaving group into a much better tosylate leaving group. Subsequent treatment with a base facilitates an elimination reaction (typically E2) to afford the alkene. The choice of base and reaction conditions can influence the regioselectivity of the elimination, generally favoring the more stable (Zaitsev) product.

## Reaction Mechanism and Workflow

The overall process involves two key stages: tosylation of the alcohol and subsequent elimination of the tosylate group.

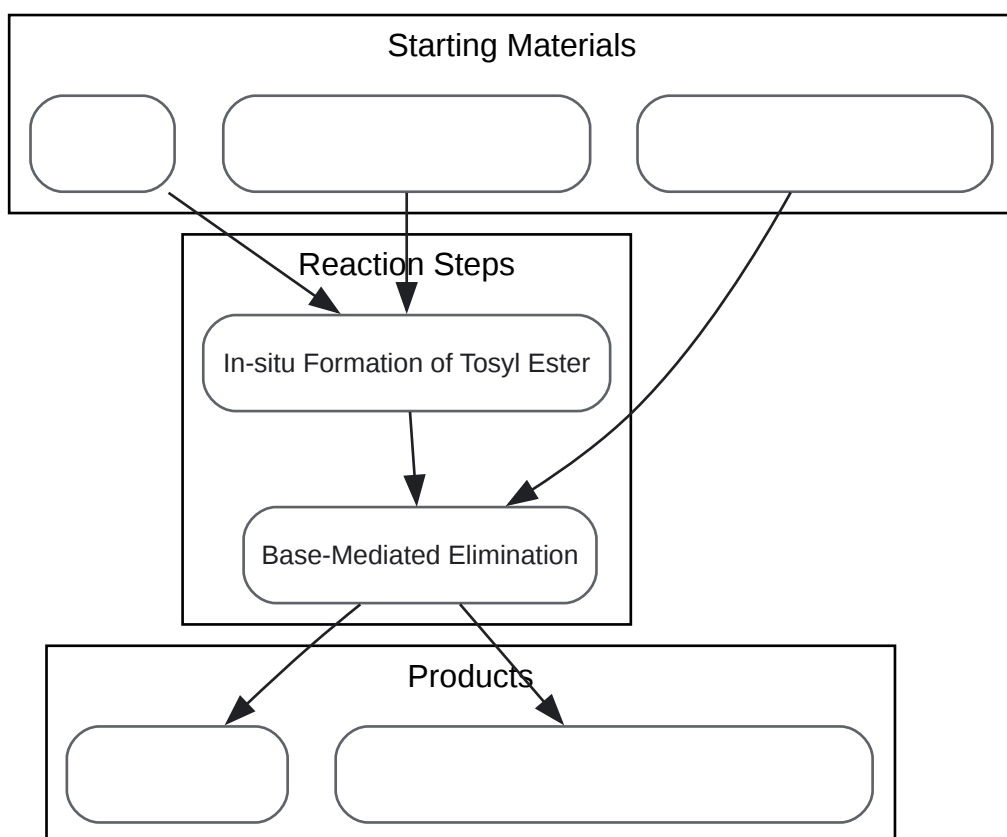
#### Stage 1: Tosylation of the Alcohol

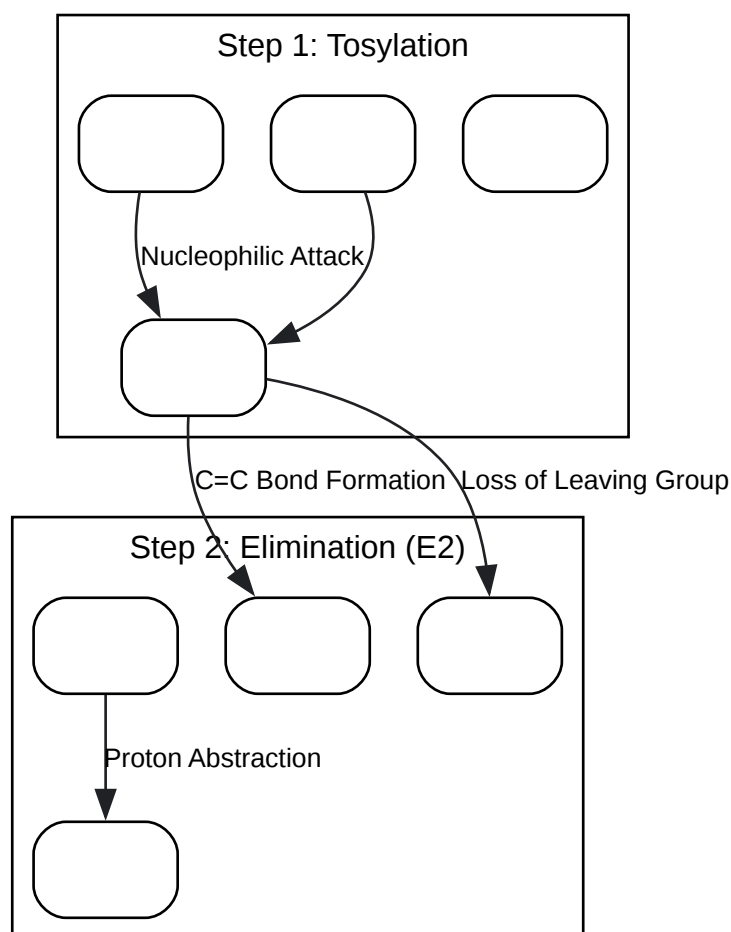
The alcohol acts as a nucleophile, attacking one of the sulfur atoms of **p-toluenesulfonic anhydride**. A proton transfer, often facilitated by a base such as pyridine, leads to the formation of the alkyl tosylate and p-toluenesulfonic acid as a byproduct.

#### Stage 2: Elimination of the Tosylate

A base, such as 1,8-diazabicycloundec-7-ene (DBU) or potassium t-butoxide, abstracts a proton from a carbon atom adjacent to the carbon bearing the tosylate group. This initiates a concerted elimination (E2 mechanism), where the carbon-hydrogen bond breaks, a new  $\pi$ -bond forms, and the tosylate leaving group departs.

The following diagram illustrates the logical workflow of this one-pot reaction.





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